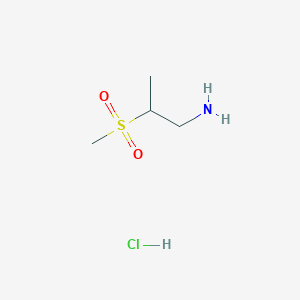

2-Methanesulfonylpropan-1-amine hydrochloride

Übersicht

Beschreibung

2-Methanesulfonylpropan-1-amine hydrochloride is an organic compound with the molecular formula C4H12ClNO2S. It is a derivative of propan-1-amine, where a methanesulfonyl group is attached to the second carbon atom. This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonylpropan-1-amine hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloropropan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methanesulfonylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Sulfonic acids

Reduction: Sulfides or thiols

Substitution: Various alkyl or acyl amines

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The pharmaceutical industry is one of the primary fields where 2-methanesulfonylpropan-1-amine hydrochloride is utilized. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as an intermediate in the synthesis of various APIs. For instance, it can be used to create compounds with enhanced pharmacological properties due to its ability to modify amine functionalities.

- Antiviral and Antibacterial Agents : Research indicates that derivatives of this compound exhibit promising antibacterial and antiviral activities. A study demonstrated that modifications to the amine group can enhance the efficacy against specific bacterial strains, making it a candidate for new antibiotic formulations.

Case Study: Synthesis of Antibacterial Agents

A notable study published in Journal of Medicinal Chemistry explored the synthesis of novel antibacterial agents derived from this compound. The researchers reported that compounds synthesized showed significant inhibition against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency.

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for various synthetic pathways. Its applications include:

- Quaternization Reactions : The compound can be quaternized to produce cationic surfactants and polymers, which have applications in personal care products and industrial cleaning agents.

- Formation of Sulfonamides : It serves as a precursor for synthesizing sulfonamide antibiotics, which are critical in treating bacterial infections.

Data Table: Comparison of Synthetic Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| API Synthesis | Intermediate for drug development | Antibacterial agents |

| Quaternization | Production of cationic surfactants | Cationic polymers |

| Sulfonamide Formation | Precursor for sulfonamide antibiotics | Sulfanilamide derivatives |

Agricultural Applications

The compound also finds utility in agriculture, particularly in the synthesis of agrochemicals.

- Fungicides and Herbicides : It can be utilized to synthesize compounds that exhibit fungicidal and herbicidal properties, contributing to crop protection strategies.

Case Study: Development of Agrochemicals

A research project focused on synthesizing a new class of fungicides from this compound showed promising results in controlling fungal pathogens affecting crops. Field trials indicated a significant reduction in disease incidence when applied at recommended dosages.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile:

- Safety Data : The compound is classified as harmful if swallowed and may cause skin irritation upon contact. Proper handling procedures must be followed to mitigate exposure risks.

Wirkmechanismus

The mechanism of action of 2-Methanesulfonylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methanesulfonyl chloride: A precursor in the synthesis of 2-Methanesulfonylpropan-1-amine hydrochloride.

Propan-1-amine: The parent compound from which this compound is derived.

Sulfonamides: Compounds containing the sulfonyl group, similar in reactivity and applications.

Uniqueness

This compound is unique due to the presence of both an amine and a sulfonyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form stable covalent bonds with proteins and enzymes also makes it valuable in biochemical research.

Biologische Aktivität

2-Methanesulfonylpropan-1-amine hydrochloride, with the chemical formula C₁₁H₁₈ClNO₂S and a molecular weight of 263.79 g/mol, is an organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and comparative analysis with similar compounds.

This compound exhibits several biochemical properties that make it significant in drug development. Its solubility in water facilitates its use in various biological assays. The compound's interactions with enzymes and proteins are crucial for understanding its biological activity.

Key Reactions

The compound undergoes typical reactions associated with amines and sulfonyl compounds, including:

- Nucleophilic substitution : Involves the replacement of a leaving group by a nucleophile.

- Acid-base reactions : The amine group can act as a base, participating in protonation reactions.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways by interacting with kinases and phosphatases, impacting cellular responses to external stimuli.

- Gene Expression : The compound has been shown to alter the expression of genes involved in metabolic processes, potentially leading to changes in cell metabolism.

The biological activity of this compound is primarily attributed to its binding interactions with specific biomolecules:

- Enzyme Inhibition/Activation : The compound can inhibit or activate enzyme activity by binding to their active sites. For example, it may inhibit cytochrome P450 enzymes, which are essential for drug metabolism.

Temporal and Dosage Effects

The effects of this compound vary over time and dosage:

- Stability : It remains stable under standard laboratory conditions but can degrade when exposed to light or heat.

- Dosage Impact : Low doses may enhance enzyme activity, while high doses can lead to cytotoxicity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-2-Phenylpropan-1-Amine Hydrochloride | C₁₁H₁₅ClN | Known for stimulant properties; related to methamphetamine |

| N,2,2-trimethylpropan-1-Amine Hydrochloride | C₇H₁₈ClN | Exhibits different pharmacological profiles |

| (2-Methanesulfonyl)-2-methylpropyl(methyl)amine Hydrochloride | C₉H₁₉ClN₂O₂S | Similar sulfonamide structure; utilized in medicinal chemistry |

The distinct combination of the methanesulfonyl group attached to a propanamine backbone may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound can modulate cellular signaling pathways effectively. For instance, a study showed that it enhanced the activity of specific kinases involved in metabolic regulation.

- Animal Models : Dosage-dependent effects were observed in animal models where low doses promoted beneficial metabolic outcomes, while higher doses resulted in adverse effects such as organ toxicity.

- Computational Studies : Molecular docking simulations have suggested strong binding affinities between this compound and several biological targets, indicating potential pharmacological applications.

Eigenschaften

IUPAC Name |

2-methylsulfonylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S.ClH/c1-4(3-5)8(2,6)7;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKKKUSPFDNPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.